Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-
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Overview
Description
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is an organic compound characterized by the presence of a benzenamine group substituted with a benzoxazolyl-butadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- typically involves the reaction of benzenamine derivatives with benzoxazole-containing compounds under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of benzenamine with benzoxazole derivatives in the presence of a base.
Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to link the benzoxazolyl and butadienyl groups to the benzenamine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazolyl or butadienyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(2-benzoxazolyl)-N,N-bis[4-(2-benzoxazolyl)phenyl]-: Another benzoxazole-containing benzenamine derivative with different substitution patterns.
4-(2-Benzoxazolyl)benzenamine: A simpler benzoxazole-benzenamine compound.
Uniqueness
Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
682763-48-0 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-[4-(1,3-benzoxazol-2-yl)buta-1,3-dienyl]-N-methylaniline |
InChI |
InChI=1S/C18H16N2O/c1-19-15-12-10-14(11-13-15)6-2-5-9-18-20-16-7-3-4-8-17(16)21-18/h2-13,19H,1H3 |
InChI Key |
UZPZXXFOIATIIW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC=CC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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